molecular formula C9H12IN3S B6352196 2,3-Diaza-1-methylthio-4-phenylbuta-1,3-dienylamine hydroiodide CAS No. 132944-54-8

2,3-Diaza-1-methylthio-4-phenylbuta-1,3-dienylamine hydroiodide

Cat. No.: B6352196
CAS No.: 132944-54-8
M. Wt: 321.18 g/mol
InChI Key: IDKJUHJTLRINLQ-RVDQCCQOSA-N
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Description

2,3-Diaza-1-methylthio-4-phenylbuta-1,3-dienylamine hydroiodide is a chemical compound with a complex structure that includes diaza, methylthio, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diaza-1-methylthio-4-phenylbuta-1,3-dienylamine hydroiodide typically involves multi-step organic reactions. The starting materials often include diaza compounds, methylthio reagents, and phenyl derivatives. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the precise addition of reagents and control of reaction conditions. The process may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diaza-1-methylthio-4-phenylbuta-1,3-dienylamine hydroiodide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2,3-Diaza-1-methylthio-4-phenylbuta-1,3-dienylamine hydroiodide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Diaza-1-methylthio-4-phenylbuta-1,3-dienylamine hydroiodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diaza-1-methylthio-4-phenylbuta-1,3-dienylamine hydrochloride
  • 2,3-Diaza-1-methylthio-4-phenylbuta-1,3-dienylamine nitrate

Uniqueness

Compared to similar compounds, 2,3-Diaza-1-methylthio-4-phenylbuta-1,3-dienylamine hydroiodide may exhibit unique properties such as different solubility, reactivity, and biological activity. These differences can make it more suitable for specific applications or provide advantages in certain research contexts.

Properties

IUPAC Name

methyl N'-[(E)-benzylideneamino]carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S.HI/c1-13-9(10)12-11-7-8-5-3-2-4-6-8;/h2-7H,1H3,(H2,10,12);1H/b11-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKJUHJTLRINLQ-RVDQCCQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NN=CC1=CC=CC=C1)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N\N=C\C1=CC=CC=C1)/N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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